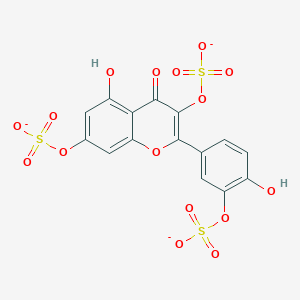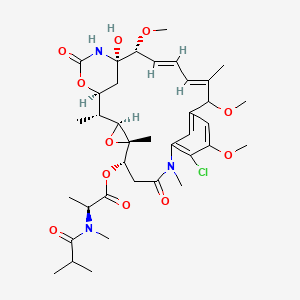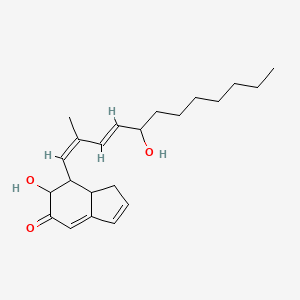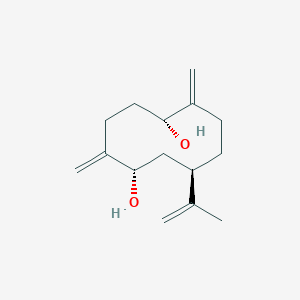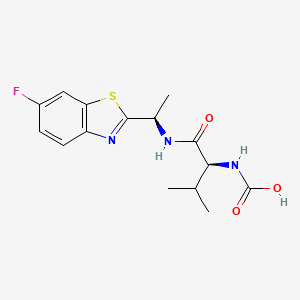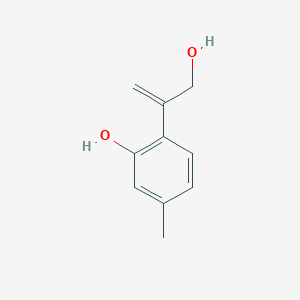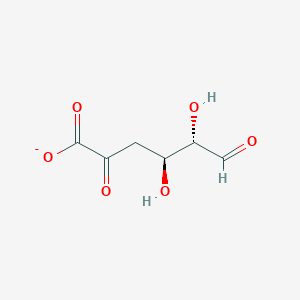
(4S,5S)-4,5-Dihydroxy-2,6-dioxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5S)-4,5-dihydroxy-2,6-dioxohexanoate is a hydroxy monocarboxylic acid anion resulting from the removal of a proton from the carboxy group of (4S,5S)-4,5-dihydroxy-2,6-dioxohexanoic acid. The major species at pH 7.3. It is a hydroxy monocarboxylic acid anion and a dioxo monocarboxylic acid anion. It is a conjugate base of a (4S,5S)-4,5-dihydroxy-2,6-dioxohexanoic acid.
Scientific Research Applications
Chemoenzymatic Synthesis in Drug Development
(4S,5S)-4,5-Dihydroxy-2,6-dioxohexanoate derivatives are utilized in chemoenzymatic synthesis processes. For instance, the synthesis and enzymatic reduction of various 6-substituted dioxohexanoates, including the tert-butyl 6-bromo-3,5-dioxohexanoate, have led to the development of statine side-chain building blocks. These blocks are crucial in the synthesis of cholesterol-lowering natural compounds like solistatin (Rieder, Wolberg, Foegen, & Müller, 2017).
Role in Antimicrobial and Phytotoxic Activities
Endophytic fungi produce cyclohexenone derivatives related to (4S,5S)-4,5-Dihydroxy-2,6-dioxohexanoate. These compounds exhibit significant antimicrobial and phytotoxic activities. For instance, certain derivatives have shown inhibitory effects against bacteria like Staphylococcus aureus and fungi such as Candida albicans. They also display phytotoxic activity, impacting the germination and root growth of various plants (Shiono, Murayama, Takahashi, Okada, Katohda, & Ikeda, 2005).
Enzymatic Reduction and Catalysis
The molecule is involved in the enzymatic reduction and catalysis processes. For instance, the alcohol dehydrogenase from Lactobacillus brevis has been utilized for the regio- and enantioselective reduction of diketones, leading to the production of (5S)-5-hydroxy-3-oxo products. These products are pivotal in the chain elongation processes that form the basis of numerous synthetic pathways, illustrating the compound's significance in enzymatic catalysis and organic synthesis (Shainyan, Ustinov, & Nindakova, 2001).
Application in Biocatalysis
The compound and its derivatives are used in biocatalysis. A notable example is the diketoreductase from Acinetobacter baylyi, which can reduce ethyl-6-(benzyloxy)-3,5-dioxohexanoate to ethyl 3R,5S-6-(benzyloxy)-3,5-dihydroxy-hexanoate. This reaction is significant in the production of advanced intermediates for statin drugs, showcasing the compound's role in biotechnological applications (Wu, Chen, Liu, & Chen, 2011).
Synthesis of Natural Products and Medicinal Chemistry
(4S,5S)-4,5-Dihydroxy-2,6-dioxohexanoate is a precursor in the synthesis of natural products and medicines. For instance, derivatives of this compound have been used in the synthesis of tetrahydrolipstatin, indicating its importance in the field of medicinal chemistry and drug development (Polkowska, Łukaszewicz, Kiegiel, & Jurczak, 2004).
properties
Product Name |
(4S,5S)-4,5-Dihydroxy-2,6-dioxohexanoate |
|---|---|
Molecular Formula |
C6H7O6- |
Molecular Weight |
175.12 g/mol |
IUPAC Name |
(4S,5S)-4,5-dihydroxy-2,6-dioxohexanoate |
InChI |
InChI=1S/C6H8O6/c7-2-5(10)3(8)1-4(9)6(11)12/h2-3,5,8,10H,1H2,(H,11,12)/p-1/t3-,5+/m0/s1 |
InChI Key |
IMUGYKFHMJLTOU-WVZVXSGGSA-M |
Isomeric SMILES |
C([C@@H]([C@@H](C=O)O)O)C(=O)C(=O)[O-] |
Canonical SMILES |
C(C(C(C=O)O)O)C(=O)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



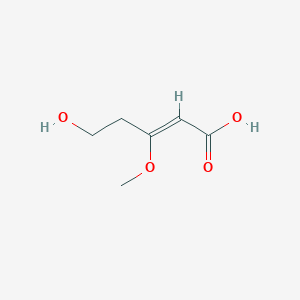
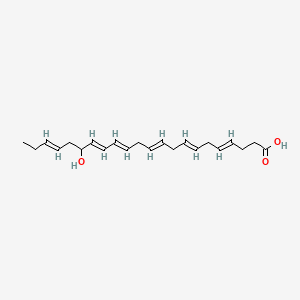
![(9R,10S,13R,17R)-17-[(2R)-5-(dimethylamino)pentan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1259707.png)

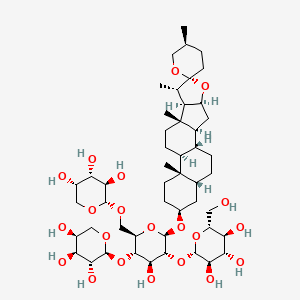

![(1R,4S,6S,9E,13R,14R)-13-hydroxy-4,9,13-trimethyl-17-methylidene-5,15-dioxatricyclo[12.3.1.04,6]octadec-9-en-16-one](/img/structure/B1259718.png)
